molecular formula C13H10FN3 B3125569 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 326883-87-8

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B3125569
M. Wt: 227.24 g/mol
InChI Key: ISVXYJZNORLRPH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9FN2 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC1=CC=C (C=C1)C2=CN (C=CC=C3)C3=N2 . The InChI key for this compound is PNOFVTHZVLYOFR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, the class of compounds to which this molecule belongs, can undergo various types of reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 212.22 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Reaction and Derivative Synthesis : A novel reaction involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, conducted under microwave irradiation in ethylene glycol, leads to the formation of imidazo[1,2-a]pyridin-2-one derivatives. This process is notable for its ease of operation and accessibility of starting materials (Tu et al., 2007).

  • Crystal Structure Analysis : Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted. This research provides valuable insights into the structural inclinations and interactions of these compounds, which is critical for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).

  • Microwave-Assisted Synthesis : The synthesis of N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides via microwave-assisted reactions demonstrates an efficient method for producing imidazo[1,2-a]pyridin derivatives. This approach is notable for its convenience and the ease of obtaining starting materials (Tu et al., 2007).

Optical and Fluorescent Properties

  • Synthesis and Optical Properties : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles has been developed. This method involves C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. The synthesized compounds exhibit strong UV absorption and fluorescence, indicating potential applications in optical materials and sensors (Kielesiński et al., 2015).

  • Fluorescent Properties of Derivatives : The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines reveals their significance as organic fluorophores. These compounds show potential as biomarkers and photochemical sensors due to their enhanced fluorescence intensity, which is influenced by various substituents (Velázquez-Olvera et al., 2012).

Medical Imaging Applications

  • Imaging β-Amyloid in Alzheimer’s Disease : Research into fluorinated imidazo[1,2-a]pyridine derivatives like FEPIP and FPPIP for binding affinity to amyloid plaques suggests potential application in imaging β-amyloid in Alzheimer's disease. Such studies are crucial for developing diagnostic tools for neurodegenerative diseases (Zeng et al., 2006).

Miscellaneous Applications

  • Corrosion Inhibition : An imidazo (1,2-a) pyridine derivative has been investigated as a corrosion inhibitor for carbon steel in saline solutions. The study integrates potentiometric polarization measurements and quantum mechanical methods, indicating potential applications in material science and corrosion prevention (Kubba & Al-Joborry, 2020).

Safety And Hazards

The safety information available indicates that this compound may cause eye irritation . Precautionary measures include washing out immediately with water if contact occurs .

Future Directions

Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , future research could focus on exploring the potential uses of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine in this field. Additionally, the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could be another area of focus .

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVXYJZNORLRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
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2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
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2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
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Citations

For This Compound
5
Citations
ML Bode, D Gravestock, SS Moleele… - Bioorganic & medicinal …, 2011 - Elsevier
During random screening of a small in-house library of compounds, certain substituted imidazo[1,2-a]pyridines were found to be weak allosteric inhibitors of HIV-1 reverse transcriptase (…
Number of citations: 127 www.sciencedirect.com
A Shaabani, H Nosrati, Z Hezarkhani… - Monatshefte für Chemie …, 2018 - Springer
One-pot oxidative Groebke–Blackburn–Bienayme three-component reaction has been successfully developed with primary alcohols instead of their corresponding aldehydes in the …
Number of citations: 4 link.springer.com
A Baviskar, C Madaan, R Preet, P Mohapatra, V Jain… - researchgate.net
General considerations: All reactants and reagents were obtained from commercial source and used without further purification. The NMR spectra were recorded in CDCl 3/DMSO-d 6/…
Number of citations: 0 www.researchgate.net
HK Singh, A Kamal, S Kumari, D Kumar, SK Maury… - ACS …, 2020 - ACS Publications
A comfortable, environment-friendly, and metal-free approach for synthesizing the biologically important moiety aminoimidazopyridine through the multicomponent reaction of …
Number of citations: 30 pubs.acs.org
F Xu, Y Wang, X Xun, Y Huang, Z Jin… - The Journal of Organic …, 2019 - ACS Publications
An efficient and chemoselective C(sp 2 )–N bond cleavage of aromatic imidazo[1,2-a]pyridine molecules is developed. A broad scope of amide compounds such as α-ketoamides and N…
Number of citations: 11 pubs.acs.org

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